4,4,5,5-Tetramethyl-2-(3-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane
CAS No.: 1046832-00-1
Cat. No.: VC8200878
Molecular Formula: C13H23BO2
Molecular Weight: 222.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1046832-00-1 |
|---|---|
| Molecular Formula | C13H23BO2 |
| Molecular Weight | 222.13 g/mol |
| IUPAC Name | 4,4,5,5-tetramethyl-2-(3-methylcyclohexen-1-yl)-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C13H23BO2/c1-10-7-6-8-11(9-10)14-15-12(2,3)13(4,5)16-14/h9-10H,6-8H2,1-5H3 |
| Standard InChI Key | WGEZNLKZTUCRTM-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(CCC2)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(CCC2)C |
Introduction
Structural and Molecular Characteristics
The compound belongs to the 1,3,2-dioxaborolane family, featuring a boron atom bonded to a cyclohexenyl substituent and a pinacol ester framework. Its molecular formula is C₁₃H₂₃BO₂, with a molecular weight of 222.14 g/mol . The IUPAC name, 4,4,5,5-tetramethyl-2-(3-methylcyclohexen-1-yl)-1,3,2-dioxaborolane, reflects its bicyclic structure, where the boron atom is coordinated by two oxygen atoms from the pinacol moiety and the cyclohexenyl group .
Key Structural Features:
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Boron coordination: Trigonal planar geometry stabilized by the pinacol ligand.
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Cyclohexenyl substituent: A 3-methylcyclohexene ring introduces steric and electronic effects critical for regioselectivity in reactions.
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Pinacol framework: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability against hydrolysis .
Synthesis and Manufacturing
Industrial Production
Industrial-scale synthesis employs continuous flow reactors to optimize efficiency. Automated systems control temperature and stoichiometry, while chromatography ensures high purity (>99%).
Chemical Properties and Reactivity
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 222.14 g/mol |
| Boiling Point | Not reported |
| Density | ~1.02 g/cm³ (estimated) |
| Solubility | Soluble in THF, DCM, ether |
Spectroscopic Data
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¹H NMR (CDCl₃): δ 1.33 (s, 12H, pinacol CH₃), 2.20 (s, 3H, cyclohexenyl CH₃), 5.40–5.60 (m, 1H, vinyl H) .
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IR: Peaks at 2978 cm⁻¹ (C-H stretch), 1369 cm⁻¹ (B-O symmetric stretch) .
Reactivity Profile
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Suzuki-Miyaura Cross-Coupling: Reacts with aryl halides under Pd catalysis to form biaryl compounds .
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Hydrolysis: Stable under mild acidic conditions but degrades in strong acids .
Applications in Organic Synthesis
Functional Group Transformations
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Hydroboration: Adds across alkynes to form vinyl boronate esters.
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Cyclopropanation: Participates in Simmons-Smith reactions to generate borocyclopropanes .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 (Harmful if swallowed) | Avoid ingestion; use PPE |
| H312 (Harmful in contact with skin) | Wear gloves/lab coat |
| H332 (Harmful if inhaled) | Use in ventilated area |
Comparative Analysis with Structural Analogs
Impact on Catalysis: The 3-methyl group in the title compound improves selectivity in asymmetric syntheses compared to analogs.
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